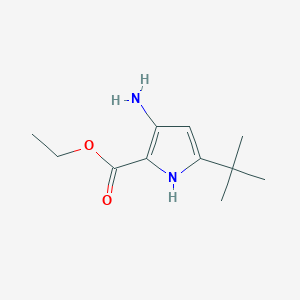
ethyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate is a heterocyclic organic compound It features a pyrrole ring substituted with an amino group at the 3-position, a tert-butyl group at the 5-position, and an ethyl ester at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with tert-butylamine and an appropriate amine source under acidic or basic conditions to form the pyrrole ring. The reaction conditions often include heating and the use of solvents such as ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the pyrrole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but often include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-tert-butylpyrazole: Similar structure but with a pyrazole ring instead of a pyrrole ring.
5-Amino-3-tert-butyl-1H-pyrazole: Another pyrazole derivative with similar substituents.
Uniqueness
Ethyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which can impart distinct chemical and biological properties compared to similar compounds. Its combination of an amino group, tert-butyl group, and ethyl ester makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Biological Activity
Ethyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique pyrrole structure characterized by the presence of an ethyl ester group, an amino functional group, and a tert-butyl substituent. The molecular formula is C12H18N2O2, which contributes to its distinct chemical reactivity and biological activity. The compound's specific substitution pattern on the pyrrole ring enhances its versatility in organic synthesis and medicinal chemistry applications.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly:
- Antimicrobial Properties : Studies have shown that derivatives of pyrrole compounds can interact with various biological targets, suggesting potential antimicrobial effects. The compound's structure allows it to modulate enzyme or receptor activity, which is critical for its antimicrobial efficacy .
- Anticancer Activity : this compound has demonstrated cytotoxic effects against several cancer cell lines. Its ability to inhibit cell proliferation makes it a promising candidate for cancer therapeutics .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors within biological systems:
- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular functions and contributing to its anticancer and antimicrobial properties .
- Receptor Modulation : By altering receptor conformation or activity, this compound can influence signaling pathways crucial for cell survival and proliferation .
Research Findings and Case Studies
Several studies have explored the biological activities of this compound and its derivatives:
Properties
CAS No. |
237435-98-2 |
|---|---|
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
ethyl 3-amino-5-tert-butyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-5-15-10(14)9-7(12)6-8(13-9)11(2,3)4/h6,13H,5,12H2,1-4H3 |
InChI Key |
SJLDQQCTBUPSIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N1)C(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















